molecular formula C18H31GdN4O9 B13845274 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

Cat. No.: B13845274
M. Wt: 604.7 g/mol
InChI Key: ZPDFIIGFYAHNSK-UHFFFAOYSA-K
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Description

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) is a complex compound that includes gadolinium, a rare earth metal. This compound is often used in various scientific and medical applications due to its unique properties, such as its ability to enhance magnetic resonance imaging (MRI) contrast.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) typically involves the coordination of gadolinium ions with a ligand that contains multiple carboxylate and hydroxyl groups. The reaction conditions often include a controlled pH environment and the use of solvents such as water or ethanol to facilitate the coordination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as ligand synthesis, gadolinium coordination, and purification through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various chemical reactions.

    Biology: Employed in studies involving cellular imaging and tracking.

    Medicine: Widely used as a contrast agent in MRI scans to enhance image clarity.

    Industry: Utilized in the development of advanced materials with specific magnetic properties.

Mechanism of Action

The mechanism of action of this compound primarily involves its interaction with magnetic fields. In MRI applications, the gadolinium ion enhances the relaxation times of nearby hydrogen atoms, resulting in clearer and more detailed images. The molecular targets include water molecules in the body, and the pathways involve the coordination of gadolinium with these molecules to alter their magnetic properties.

Comparison with Similar Compounds

Similar Compounds

    Gadolinium-DTPA: Another gadolinium-based contrast agent used in MRI.

    Gadolinium-DOTA: Known for its high stability and safety profile in medical imaging.

Uniqueness

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) is unique due to its specific ligand structure, which provides enhanced coordination with gadolinium ions. This results in improved stability and efficacy in various applications compared to other gadolinium-based compounds.

Properties

Molecular Formula

C18H31GdN4O9

Molecular Weight

604.7 g/mol

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3

InChI Key

ZPDFIIGFYAHNSK-UHFFFAOYSA-K

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]

Origin of Product

United States

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